
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. It is commonly used in laboratory research to study the central nervous system and has been shown to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is not fully understood, but it is believed to act as a non-competitive antagonist of the NMDA receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and is also involved in the development of chronic pain. By blocking the NMDA receptor, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is thought to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anesthetic and analgesic effects, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has been shown to produce hallucinations, delusions, and dissociative states. It has also been shown to have effects on the cardiovascular system, including increased heart rate and blood pressure, as well as effects on the respiratory system, including respiratory depression.
実験室実験の利点と制限
One advantage of using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in laboratory research is that it produces a wide range of effects on the central nervous system, making it useful for studying a variety of physiological processes. However, there are also some limitations to using 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride in lab experiments. For example, it can be difficult to control the dose and duration of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure, which can make it difficult to interpret the results of experiments. Additionally, 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride can be toxic at high doses, which can limit its use in certain types of experiments.
将来の方向性
There are many future directions for research related to 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride. One area of interest is the development of new drugs that target the NMDA receptor, which may have potential therapeutic uses in the treatment of chronic pain and other neurological disorders. Another area of interest is the development of new methods for studying the effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride on the central nervous system, such as imaging techniques that can visualize the activity of the brain during 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure. Additionally, there is ongoing research into the long-term effects of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride exposure on the brain, which may have implications for the use of this drug in human medicine.
合成法
The synthesis of 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride involves several steps, including the reaction of cyclohexanone with phenylmagnesium bromide, followed by the reaction of the resulting product with piperidine and aniline. The final product is then purified and converted to the hydrochloride salt form. This synthesis method has been used for many years and is well-established in the scientific community.
科学的研究の応用
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride is commonly used in laboratory research to study the central nervous system. It has been shown to have anesthetic, analgesic, and hallucinogenic properties, and is often used to study the mechanisms of action of these effects. 1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride has also been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain, as it is a potent NMDA receptor antagonist.
特性
CAS番号 |
101670-77-3 |
|---|---|
製品名 |
1-(trans-2-Phenylcyclopropylcarbonyl)-4-anilinopiperidine hydrochloride |
分子式 |
C23H31ClN4O3 |
分子量 |
356.9 g/mol |
IUPAC名 |
phenyl-[1-(2-phenylcyclopropanecarbonyl)piperidin-4-yl]azanium;chloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-21(20-15-19(20)16-7-3-1-4-8-16)23-13-11-18(12-14-23)22-17-9-5-2-6-10-17;/h1-10,18-20,22H,11-15H2;1H |
InChIキー |
TVDCSHNSMWHFOD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
正規SMILES |
C1CN(CCC1[NH2+]C2=CC=CC=C2)C(=O)C3CC3C4=CC=CC=C4.[Cl-] |
同義語 |
KETONE, 4-ANILINOPIPERIDINO 2-PHENYLCYCLOPROPYL, HYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



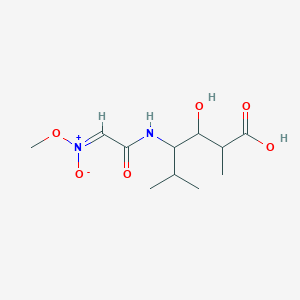

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)
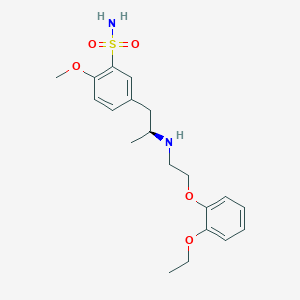
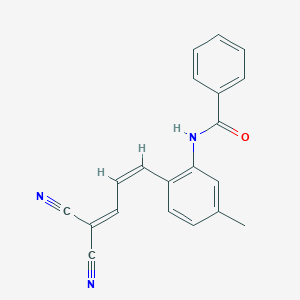


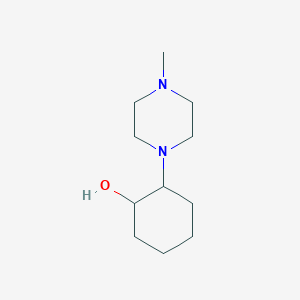
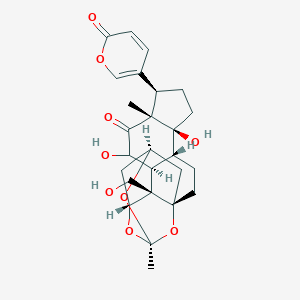
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
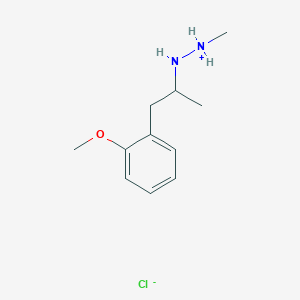
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)
